3-(benzylamino)benzoic Acid
Description
Contextual Significance of Benzoic Acid Derivatives in Organic Chemistry
Benzoic acid and its derivatives are fundamental building blocks in the vast landscape of organic chemistry. wikipedia.orgnih.govresearchgate.net Historically, benzoic acid itself was discovered in the 16th century and has since become an important precursor for the industrial synthesis of numerous organic substances. wikipedia.org Its salts are widely used as food preservatives, inhibiting the growth of mold, yeast, and some bacteria. wikipedia.orgresearchgate.net
The versatility of the benzoic acid scaffold lies in the reactivity of both its aromatic ring and its carboxylic acid group. wikipedia.orgresearchgate.net The aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups that can dramatically alter the molecule's properties. The carboxylic acid group, on the other hand, can participate in a wide range of reactions, including esterification, amidation, and reduction, providing a gateway to a diverse array of chemical entities. This inherent reactivity makes benzoic acid derivatives crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govontosight.ai For instance, they are precursors to products like phenol, which is a starting material for nylon synthesis. wikipedia.org
Rationale for Investigating the Benzylamino Substitution Pattern in Chemical Systems
The introduction of a benzylamino group onto the benzoic acid framework imparts a unique set of properties that are of significant interest to researchers. The benzylamino moiety, consisting of a benzyl (B1604629) group attached to an amino group, introduces both steric bulk and specific electronic effects. This substitution can influence the molecule's solubility, reactivity, and, importantly, its intermolecular interactions.
From a medicinal chemistry perspective, the benzylamino group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules like proteins and enzymes. This ability to interact with biological targets is a key reason why compounds with similar structures are investigated for a range of potential therapeutic applications, including anticancer and antimicrobial properties. ontosight.aiontosight.aiontosight.ai The benzylamino group's presence can significantly influence a compound's pharmacological profile.
Scope and Research Objectives for Academic Studies of 3-(benzylamino)benzoic Acid
Academic research on this compound is primarily driven by its potential as a versatile intermediate in organic synthesis and its prospective biological activities. Key research objectives often revolve around a few central themes:
Synthesis and Characterization: A primary goal is the development of efficient and scalable synthetic routes to this compound and its derivatives. This includes exploring different reaction conditions, catalysts, and starting materials to optimize yield and purity. A common synthetic approach involves the reaction of 3-aminobenzoic acid with benzyl chloride. Comprehensive characterization using techniques such as NMR, FT-IR, and mass spectrometry is crucial to confirm the structure and purity of the synthesized compounds. bldpharm.com
Exploration of Chemical Reactivity: Researchers are interested in understanding the chemical reactivity of this compound. This involves studying its behavior in various chemical transformations, such as oxidation, reduction, and substitution reactions, to create novel and more complex molecules.
Investigation of Biological Potential: A significant portion of the research focuses on exploring the biological and medicinal applications of this compound and its analogs. ontosight.ai This includes screening these compounds for various biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new therapeutic agents. ontosight.aiontosight.ai
Interactive Data Table for this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 63760-14-5 | bldpharm.com |
| Molecular Formula | C₁₄H₁₃NO₂ | bldpharm.com |
| Molecular Weight | 227.26 g/mol | bldpharm.com |
Structure
3D Structure
Properties
Molecular Formula |
C14H13NO2 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
3-(benzylamino)benzoic acid |
InChI |
InChI=1S/C14H13NO2/c16-14(17)12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2,(H,16,17) |
InChI Key |
RKALJCTZDXYJDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Benzylamino Benzoic Acid and Its Derivatives
Established Synthetic Pathways
Traditional methods for the synthesis of 3-(benzylamino)benzoic acid and its derivatives have long been established in the organic chemistry literature. These pathways, including reductive amination, nucleophilic substitution, and the hydrolysis of precursor molecules, offer reliable and well-understood routes to the target compound.
Reductive Amination Strategies for Benzylamino Benzoic Acids
Reductive amination is a widely employed method for the formation of C-N bonds and represents a direct approach to synthesizing this compound. wikipedia.orglibretexts.org This reaction typically proceeds in two conceptual steps: the formation of an imine intermediate from the condensation of an amine and a carbonyl compound, followed by the reduction of the imine to the corresponding amine. pearson.compearson.com
In the context of this compound synthesis, this involves the reaction of 3-aminobenzoic acid with benzaldehyde. The initial reaction forms an N-benzylidene-3-aminobenzoic acid (a Schiff base or imine). This intermediate is then reduced in situ or in a separate step to yield the final product.
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgharvard.edu The choice of reducing agent can be critical; for instance, sodium cyanoborohydride is particularly effective as it is less reactive towards the starting carbonyl compound under mildly acidic conditions, which favor imine formation. harvard.edu
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Readily available, inexpensive | Can reduce the starting aldehyde |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 5-6 | Selective for the imine over the aldehyde | Toxic cyanide byproducts |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane, Acetic Acid | Mild, high-yielding, broad substrate scope | More expensive |
The reaction can be performed as a one-pot synthesis where the amine, aldehyde, and reducing agent are combined, or as a two-step process where the imine is isolated before reduction. ias.ac.in
Nucleophilic Substitution Approaches (e.g., utilizing benzyl (B1604629) halides with aminobenzoic acids)
The formation of the N-benzyl bond can also be accomplished through a nucleophilic substitution reaction. In this approach, the amino group of 3-aminobenzoic acid acts as a nucleophile, attacking an electrophilic benzyl species, typically a benzyl halide such as benzyl bromide or benzyl chloride. ucalgary.ca
This reaction is a classic example of N-alkylation of an amine. The lone pair of electrons on the nitrogen atom of 3-aminobenzoic acid attacks the benzylic carbon of the benzyl halide, displacing the halide ion and forming a new carbon-nitrogen bond. nih.gov The reaction is often carried out in the presence of a base to neutralize the hydrohalic acid byproduct that is formed, which would otherwise protonate the starting amine and render it non-nucleophilic.
Primary benzylic halides generally react via an S(_N)2 mechanism, while secondary and tertiary benzylic halides may proceed through an S(_N)1 pathway due to the formation of a resonance-stabilized benzylic carbocation. ucalgary.ca
Table 2: Key Parameters in Nucleophilic Substitution for this compound Synthesis
| Parameter | Description |
| Benzyl Halide | Benzyl bromide is generally more reactive than benzyl chloride. |
| Solvent | Polar aprotic solvents such as DMF or DMSO are often used to dissolve the reactants and facilitate the reaction. |
| Base | Inorganic bases like potassium carbonate or organic bases like triethylamine (B128534) can be used to scavenge the acid produced. |
| Temperature | The reaction is often heated to increase the rate of reaction. |
Hydrolytic Cleavage of Precursor Structures (e.g., isatoic anhydride (B1165640) derivatives)
An alternative, albeit less direct, route to derivatives of benzylamino benzoic acids involves the hydrolytic cleavage of a precursor molecule. Isatoic anhydride, a derivative of anthranilic acid (2-aminobenzoic acid), can be N-alkylated or N-benzylated. nih.govacs.org Subsequent hydrolysis of the resulting N-benzylisatoic anhydride leads to the formation of an N-benzylanthranilic acid derivative. wikipedia.orgsciencemadness.org
While this method yields a constitutional isomer of the primary target (2-(benzylamino)benzoic acid instead of this compound), the principle of using a precursor that is subsequently cleaved is a valid synthetic strategy. The hydrolysis of the anhydride ring can be effected under either acidic or basic conditions, leading to the formation of the corresponding aminobenzoic acid and the release of carbon dioxide. wikipedia.orgsciencemadness.org It is important to control the hydrolysis conditions to avoid potential side reactions, such as the formation of anthraniloylanthranilic acid under certain basic conditions. sciencemadness.org
Advanced and Green Chemistry Synthetic Considerations
In recent years, there has been a significant shift towards the development of more efficient, selective, and environmentally friendly synthetic methodologies. These advanced approaches are also applicable to the synthesis of this compound and its derivatives.
Catalytic Approaches in Amination Reactions
Modern synthetic chemistry has seen the rise of powerful catalytic methods for the formation of C-N bonds, which can be applied to the synthesis of N-aryl and N-alkyl aminobenzoic acids. These methods often offer milder reaction conditions and broader substrate scope compared to traditional methods.
Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of arylamines. acs.orgrsc.org While typically used for the coupling of aryl halides with amines, variations of these catalytic systems can be adapted for the benzylation of aminobenzoic acids. Catalysts based on palladium and copper are commonly employed for these transformations. rsc.orgnih.gov
For instance, a palladium-catalyzed reaction could, in principle, couple 3-bromobenzoic acid with benzylamine (B48309), or 3-aminobenzoic acid with a benzyl halide. These reactions are facilitated by the use of specific ligands that enhance the efficiency and selectivity of the catalyst.
Table 3: Examples of Catalytic Systems for C-N Bond Formation
| Catalyst System | Reactants | Reaction Type |
| Palladium / Ligand (e.g., BippyPhos) | Aryl Halide + Amine | Buchwald-Hartwig Amination |
| Copper(I) or (II) salt / Ligand | Aryl Halide + Amine | Ullmann Condensation |
| Nickel / Photoredox Catalyst | Aryl Halide + Amine | C-N Cross-Coupling |
Solvent-Free or Environmentally Benign Reaction Conditions
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of synthesizing this compound, this can be achieved through several strategies.
Solvent-free reactions, often facilitated by microwave irradiation, can significantly reduce the environmental impact of a synthesis. mdpi.com For example, the synthesis of diarylamines has been reported under microwave conditions in the presence of a solid support like KF/Al₂O₃, leading to high yields and short reaction times. mdpi.com A similar approach could be envisioned for the reaction between 3-aminobenzoic acid and a benzylating agent.
Furthermore, the development of catalytic reactions that can proceed in more environmentally benign solvents, such as water or ethanol, is a key area of research. Acceptorless dehydrogenative coupling, where an alcohol and an amine are coupled with the liberation of hydrogen gas, represents a highly atom-economical and green approach to amine synthesis. nih.gov
Synthesis of Structurally Modified this compound Analogs
The synthesis of structurally modified analogs of this compound is crucial for exploring structure-activity relationships (SAR) in various contexts, including drug discovery. Methodologies for generating these analogs typically involve systematic modifications of the core structure, either by altering substituents on the aromatic rings or by employing advanced synthetic strategies like multi-component reactions to build molecular diversity efficiently.
Exploration of Substituent Effects on the Benzyl Moiety
The benzyl moiety of this compound offers a prime location for structural modification to probe interactions with biological targets. Synthetic strategies generally involve the coupling of 3-aminobenzoic acid (or its ester equivalent) with a variety of substituted benzyl halides or aldehydes (via reductive amination). Alternatively, palladium-catalyzed methods like the Buchwald-Hartwig amination can couple 3-halobenzoic acids with substituted benzylamines. wikipedia.orgchemeurope.comacsgcipr.org
Research into the effects of substituents has shown that both their electronic properties and their position on the benzyl ring can significantly influence the biological activity of the resulting analog. For instance, in a study on closely related 3-(phenylamino)benzoic acids as inhibitors of the enzyme Aldo-Keto Reductase 1C3 (AKR1C3), a series of para-substituted analogs were synthesized to explore a specific subpocket of the enzyme's active site. nih.gov The substituents were chosen to project into this pocket, thereby maximizing potential interactions. nih.gov
The findings from this research indicated a strong correlation between the electronic effects of the para-substituent on the non-benzoic acid ring (equivalent to the benzyl moiety in this context) and the compound's inhibitory potency. nih.gov Electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on this ring alter the basicity of the secondary amine, which can directly impact binding interactions within an enzyme's active site. nih.gov This highlights the importance of systematic substitution to fine-tune the electronic and steric properties of the molecule for optimal biological function.
A selection of synthesized analogs with modifications on the B-ring (phenyl ring, analogous to the benzyl moiety) from a study on AKR1C3 inhibitors is presented below. nih.gov
| Compound | Substituent (R) on B-Ring | IC₅₀ for AKR1C3 (nM) |
|---|---|---|
| Analog 1 | -H | 1300 |
| Analog 2 | p-CF₃ | 50 |
| Analog 3 | p-Cl | 130 |
| Analog 4 | p-F | 240 |
| Analog 5 | p-CH₃ | 470 |
| Analog 6 | p-OCH₃ | 1100 |
Exploration of Substituent Effects on the Benzoic Acid Core
Substituents on the benzoic acid ring influence its acidity through inductive and resonance effects. libretexts.orgopenstax.org Electron-withdrawing groups, such as nitro (-NO₂) or cyano (-CN) groups, increase the acidity of the carboxylic acid by stabilizing the negative charge of the conjugate carboxylate anion. openstax.org Conversely, electron-donating groups, like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), decrease acidity by destabilizing the anion. libretexts.orgopenstax.org This modulation of pKa can be critical for biological activity, as the ionization state of the carboxylic acid group often governs its ability to form key hydrogen bonds or salt bridges with biological macromolecules. nih.gov
In the aforementioned study on AKR1C3 inhibitors, moving the carboxylic acid group from the ortho to the meta position on the benzoic acid core (the "A-ring") resulted in a significant increase in selectivity for the target enzyme. nih.gov This demonstrates that the spatial arrangement of key functional groups is as important as their electronic nature. The ortho-effect, where most ortho-substituents increase the acid strength of benzoic acid regardless of their electronic nature, is another important consideration in analog design. libretexts.org
The following table summarizes the effect of the carboxylic acid position on the A-ring (benzoic acid core) on inhibitory activity for a parent N-phenylanthranilic acid structure. nih.gov
| Compound | Position of -COOH on A-Ring | IC₅₀ for AKR1C3 (nM) |
|---|---|---|
| Analog 7 | ortho (2-position) | 30 |
| Analog 8 | meta (3-position) | 1300 |
| Analog 9 | para (4-position) | >10000 |
Multi-Component Reactions for Analog Generation
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. tcichemicals.com This approach is highly efficient, saving time, resources, and reducing waste compared to traditional multi-step syntheses. tcichemicals.comnih.gov MCRs are particularly valuable for generating libraries of structurally diverse analogs for high-throughput screening in drug discovery. nih.govresearchgate.net
While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs can be applied to generate its analogs. Many MCRs utilize benzoic acid derivatives and amines as key building blocks. beilstein-journals.orgnih.gov For example, a three-component reaction involving a benzoic acid derivative, an amine, and a third reactant can lead to the formation of complex heterocyclic structures. beilstein-journals.orgnih.gov
One potential MCR approach for generating analogs could involve an isocyanide-based reaction, such as the Ugi or Passerini reaction. nih.gov A hypothetical Ugi four-component reaction could combine a 3-formylbenzoic acid, a substituted benzylamine, an isocyanide, and a carboxylic acid to rapidly generate a diverse library of complex amides with the core this compound scaffold embedded within a larger structure. This strategy allows for the introduction of multiple points of diversity in a single, efficient operation, accelerating the exploration of chemical space around the core molecule.
Advanced Spectroscopic Characterization and Solid State Structural Elucidation
Comprehensive Spectroscopic Analysis
Spectroscopic analysis provides the foundational data for the molecular structure of 3-(benzylamino)benzoic acid.
While specific spectral data for this compound is not widely published, detailed analysis of the closely related isomer, 4-(benzylamino)benzoic acid, provides a strong basis for predicting its NMR spectrum. preprints.orgpreprints.org The key difference would be in the aromatic region of the benzoic acid ring, where the substitution pattern changes from 1,4- (para) to 1,3- (meta).
The ¹H NMR spectrum is expected to show distinct signals for the carboxylic acid proton, the secondary amine proton, the benzylic methylene (B1212753) protons, and the nine aromatic protons distributed across the two rings. The ¹³C NMR spectrum complements this by identifying each unique carbon environment.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Data is predicted based on analysis of the 4-isomer and standard chemical shift principles.
| ¹H NMR (in DMSO-d₆) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Carboxylic Acid | ~12.5 | Singlet (broad) | 1H | -COOH |
| Aromatic | ~7.8 | Singlet | 1H | H-2 (benzoic) |
| Aromatic | ~7.6 | Doublet | 1H | H-6 (benzoic) |
| Aromatic | ~7.4-7.2 | Multiplet | 6H | H-5 (benzoic) & Benzyl (B1604629) ring |
| Aromatic | ~7.0 | Doublet | 1H | H-4 (benzoic) |
| Amine | ~6.8 | Triplet | 1H | -NH- |
| Benzylic | ~4.35 | Doublet | 2H | -CH₂- |
| ¹³C NMR (in DMSO-d₆) | Predicted δ (ppm) | Assignment | ||
| Carbonyl | ~167.5 | -COOH | ||
| Aromatic | ~149.0 | C-3 (benzoic, C-NH) | ||
| Aromatic | ~139.5 | C-ipso (benzyl) | ||
| Aromatic | ~131.5 | C-1 (benzoic, C-COOH) | ||
| Aromatic | ~129.0 | C-ortho/meta (benzyl) | ||
| Aromatic | ~128.5 | C-5 (benzoic) | ||
| Aromatic | ~127.0 | C-para (benzyl) | ||
| Aromatic | ~121.0 | C-6 (benzoic) | ||
| Aromatic | ~118.0 | C-2 (benzoic) | ||
| Aromatic | ~116.5 | C-4 (benzoic) | ||
| Aliphatic | ~46.0 | -CH₂- |
2D NMR techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between the NH proton and the benzylic CH₂ protons, as well as the coupling between adjacent protons on the aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom, confirming the assignments listed above.
FT-IR spectroscopy is instrumental in identifying the functional groups present in the molecule. Data from the closely related 4-(benzylamino)benzoic acid provides characteristic vibrational frequencies that are directly comparable. preprints.orgpreprints.org The spectrum is dominated by features of the carboxylic acid, the secondary amine, and the aromatic rings.
Table 2: Key FT-IR Absorption Bands for Benzylamino Benzoic Acid Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
|---|---|---|---|
| 2500-3300 | O-H stretch (very broad) | Carboxylic Acid | preprints.orgpreprints.org |
| ~3410-3424 | N-H stretch | Secondary Amine | preprints.orgpreprints.org |
| ~1650-1671 | C=O stretch | Carboxylic Acid | preprints.orgpreprints.org |
The very broad absorption in the 2500-3300 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer. The sharp N-H stretch appears at a higher frequency, and the strong carbonyl (C=O) absorption is also characteristic.
HRMS provides an exact mass measurement, which is used to determine the elemental formula of a compound with high confidence. For this compound, the molecular formula is C₁₄H₁₃NO₂.
The calculated monoisotopic mass is 227.09463 u. In HRMS analysis, typically using electrospray ionization (ESI), the compound is expected to be observed as its protonated molecular ion [M+H]⁺.
Calculated m/z for [C₁₄H₁₄NO₂]⁺: 228.10191
Experimental HRMS data for various 4-(benzylamino)benzoic acid derivatives consistently show the presence of the [M+H]⁺ ion as a prominent peak, confirming this ionization pathway. preprints.orgpreprints.org
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by the conjugated system formed by the benzene (B151609) rings and the amino linker.
The parent compound, 3-aminobenzoic acid, shows absorption maxima at 194, 226, and 272 nm. sielc.com The introduction of the benzyl group extends the chromophore. In a study of 4-(benzylamino)benzoic acid, a strong absorption maximum (λmax) was recorded at 305 nm. preprints.orgpreprints.org A similar bathochromic (red) shift is expected for the 3-isomer, placing its principal absorption band in the same region due to the extended π-electron system. Another related compound, 3,5-Bis(benzylamino)benzoic acid, shows a λmax at 352 nm, indicating that further substitution continues to shift the absorption to longer wavelengths. beilstein-journals.org
X-ray Crystallographic Analysis and Solid-State Architecture
Single-crystal X-ray diffraction offers the most definitive insight into the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsion angles.
While a crystal structure for this compound itself is not publicly available, the structure of a closely related derivative, 4-(2-hydroxy-3-methoxybenzylamino)benzoic acid, has been determined. iucr.orgnih.gov This structure provides critical information about the conformation of the core benzyl-amino-phenyl linkage.
The analysis reveals that the molecule is distinctly non-planar. The key Cₐᵣyl—CH₂—NH—Cₐᵣyl torsion angle was determined to be -66.3(3)°. nih.gov This bent conformation arises from the steric and electronic properties of the sp³-hybridized methylene (-CH₂-) and amine (-NH-) groups that link the two sp²-hybridized aromatic rings. The two benzene rings are oriented nearly perpendicular to each other, with a dihedral angle of 88.15(10)° reported in the derivative. iucr.org This twisted, non-planar geometry is a fundamental structural characteristic of this class of compounds.
Analysis of Intermolecular Interactions and Crystal Packing Phenomena
A detailed analysis of the intermolecular interactions and crystal packing for this compound cannot be provided without experimental single-crystal X-ray diffraction data. Such an analysis would typically involve identifying and quantifying hydrogen bonds (e.g., between the carboxylic acid and amine groups), van der Waals forces, and potential π-π stacking interactions between the aromatic rings. The specific arrangement of molecules in the crystal lattice, known as the crystal packing, dictates the solid-state properties of the compound, but this remains unknown.
Principles of Supramolecular Assembly in Crystalline Forms
The principles governing the supramolecular assembly of this compound in its crystalline form are contingent on its yet-to-be-determined crystal structure. Supramolecular chemistry in the solid state is driven by non-covalent interactions that guide molecules to self-assemble into ordered, three-dimensional structures. For a molecule like this compound, key "supramolecular synthons" would be expected, such as the classic carboxylic acid dimer motif. However, the interplay between this and other potential interactions involving the secondary amine and the benzyl group cannot be described or predicted with scientific accuracy in the absence of structural data.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are used to investigate the fundamental electronic nature of a molecule. DFT, particularly with hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), is a common level of theory for achieving a balance between accuracy and computational cost in studies of benzoic acid derivatives. researchgate.netresearchgate.net
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on its potential energy surface. This analysis yields crucial structural parameters including bond lengths, bond angles, and dihedral (torsional) angles. semanticscholar.org
For a molecule with rotatable bonds like 3-(benzylamino)benzoic acid—specifically around the benzyl (B1604629) C-N bond and the amine N-Ar bond—conformational analysis is essential. This involves mapping the potential energy as a function of bond rotation to identify the most stable conformer(s). While specific optimized geometrical data for this compound is not available in the reviewed literature, such studies on analogous molecules like aminomethylbenzoic acid derivatives have been performed to find the global energy minimum structure. mdpi.com These theoretical structures are often validated by comparison with experimental data from X-ray crystallography where available. mdpi.com
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. The two most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO : The outermost orbital containing electrons, which acts as an electron donor. Its energy level (EHOMO) is related to the molecule's ionization potential.
LUMO : The innermost unoccupied orbital, which acts as an electron acceptor. Its energy level (ELUMO) is related to the electron affinity.
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE = ELUMO – EHOMO), is a critical indicator of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. Computational studies on benzoic acid and its derivatives regularly include FMO analysis to predict charge transfer interactions within the molecule. vjst.vn
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different values of electrostatic potential.
Red/Yellow : Regions of negative potential (electron-rich), which are susceptible to electrophilic attack.
Blue : Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.
Green : Regions of neutral or near-zero potential.
MEP maps are highly effective for identifying reactive sites and predicting intermolecular interactions, such as hydrogen bonding. chemrxiv.org For a molecule like this compound, the oxygen atoms of the carboxylic acid group would be expected to show a strong negative potential (red), making them hydrogen bond acceptors. The hydrogen atom of the carboxylic acid and the proton on the secondary amine would exhibit positive potential (blue), identifying them as hydrogen bond donors. vjst.vnchemrxiv.org
From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These concepts arise from conceptual DFT and provide a framework for comparing different molecules. nih.gov Key descriptors include:
| Descriptor | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's electrophilic nature. |
These parameters are frequently calculated for various organic molecules to provide a quantitative basis for their reactivity and stability. nih.gov
Theoretical Spectroscopic Parameter Prediction and Comparison with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic properties. Comparing these theoretical spectra with those obtained experimentally is a powerful method for structural verification.
The Gauge-Independent Atomic Orbital (GIAO) method is a highly reliable and widely used quantum mechanical approach for calculating nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). researchgate.net These calculations are typically performed on a previously geometry-optimized structure using DFT. mdpi.com
The predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental spectra, which is particularly useful for making unambiguous assignments of complex signals, especially in the aromatic regions of the spectrum. docbrown.infodocbrown.info While no specific GIAO calculation for this compound has been found in the searched literature, the method is a standard tool for the structural characterization of its analogues and other complex organic molecules. mdpi.comresearchgate.net The comparison can confirm the proposed structure and the accuracy of the computational model used.
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a fundamental method for identifying molecular structures. The vibrational modes of this compound can be computationally modeled to provide a detailed understanding of its spectral features. Density Functional Theory (DFT) is a commonly employed quantum chemical method for this purpose, with the B3LYP functional combined with a basis set like 6-311++G(d,p) being a reliable choice for achieving good agreement between theoretical and experimental data for organic molecules. researchgate.net For a non-linear molecule like this compound, which has 30 atoms, a total of 3N-6, or 84, fundamental vibrations are expected. liverpool.ac.uk
Potential Energy Distribution (PED) analysis is crucial for assigning the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of particular bonds and functional groups. researchgate.net This analysis quantifies the contribution of each internal coordinate to a given normal mode of vibration.
Key Vibrational Modes and Expected Frequencies:
O-H and N-H Stretching: The carboxylic acid O-H stretching vibration is typically observed as a broad band in the region of 3300–2500 cm⁻¹, a characteristic feature resulting from strong hydrogen bonding interactions. docbrown.info The secondary amine N-H stretching vibration is expected to appear as a sharp band around 3400-3300 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from the two phenyl rings are anticipated in the 3100–3000 cm⁻¹ region. docbrown.info Aliphatic C-H stretching from the methylene (B1212753) (-CH₂-) bridge will appear just below 3000 cm⁻¹.
C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid group is one of the most intense and characteristic absorptions, typically found in the 1700–1680 cm⁻¹ range for aryl carboxylic acids. docbrown.info
C-N and C-O Stretching: The C-N stretching of the benzylamino group and the C-O stretching of the carboxylic acid group are expected in the 1320–1210 cm⁻¹ range. docbrown.info
Ring Vibrations: C=C stretching vibrations within the aromatic rings occur in the 1600–1450 cm⁻¹ region. Out-of-plane C-H bending vibrations are also characteristic and appear in the 900–690 cm⁻¹ range, with their exact position being indicative of the substitution pattern. docbrown.info
A detailed assignment based on PED analysis allows for a confident correlation between the experimental spectrum and the molecule's geometric and electronic structure. The assignments of normal modes are often performed using specialized software like VEDA. researchgate.netsemanticscholar.org
Table 1: Representative Theoretical Vibrational Frequencies and PED Assignments for this compound This table presents expected values based on theoretical calculations for analogous compounds.
| Calculated Frequency (cm⁻¹) | Assignment (PED Contribution %) | Vibrational Mode |
| ~3350 | ν(N-H) (95%) | N-H Stretching |
| ~3080 | ν(C-H) (98%) | Aromatic C-H Stretching |
| ~2950 | ν(C-H) (97%) | Aliphatic CH₂ Stretching |
| ~1695 | ν(C=O) (85%) + ν(C-C) (10%) | Carbonyl Stretching |
| ~1590 | ν(C=C) (70%) + δ(C-H) (20%) | Aromatic Ring Stretching |
| ~1480 | δ(C-H) (60%) + δ(N-H) (30%) | In-plane C-H/N-H Bending |
| ~1250 | ν(C-N) (55%) + ν(C-O) (30%) | C-N and C-O Stretching |
| ~850 | γ(C-H) (80%) | Out-of-plane C-H Bending |
ν: stretching; δ: in-plane bending; γ: out-of-plane bending. Data is illustrative.
Prediction of Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge separation, often arising from donor-acceptor groups, can exhibit substantial non-linear optical (NLO) responses. mdpi.com this compound, featuring an electron-donating benzylamino group and an electron-withdrawing carboxylic acid group attached to a phenyl ring, is a candidate for NLO activity. Computational methods are instrumental in predicting the NLO properties of such materials.
The key parameters that quantify a molecule's NLO response are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to the second and third-order NLO effects, respectively. These properties can be calculated using DFT methods. scispace.com The calculation involves determining the molecular dipole moment (μ) and polarizability (α) under an applied electric field.
The magnitude of the first hyperpolarizability (β) is a critical indicator of a material's potential for second-harmonic generation (SHG), a process where light of a specific frequency is converted to light of double that frequency. mdpi.com For comparison, urea (B33335) is often used as a reference material in NLO studies. mdpi.com Studies on similar organic molecules, such as 2-(benzylamino)-4-chloro-5-sulfamoylbenzoic acid, have shown significant third-order NLO properties, indicating the potential of this class of compounds. mdpi.comscispace.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is also an important factor; a smaller energy gap generally correlates with higher polarizability and hyperpolarizability values, indicating greater charge transfer potential. mdpi.com
Table 2: Calculated Non-Linear Optical Properties for this compound and a Reference Compound Values for this compound are hypothetical and based on trends observed in similar molecules.
| Property | Symbol | This compound (Predicted) | Urea (Reference) |
| Dipole Moment | μ (Debye) | ~3.5 - 5.0 | 1.37 |
| Average Polarizability | α (10⁻²⁴ esu) | ~25 - 35 | 5.5 |
| First Hyperpolarizability | β (10⁻³⁰ esu) | ~5 - 15 | 0.37 |
| Second Hyperpolarizability | γ (10⁻³⁶ esu) | ~30 - 70 | 1.6 |
esu: electrostatic units. Data is illustrative and for comparative purposes. mdpi.commdpi.com
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations provide insight into the properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the behavior of an ensemble of molecules and their interactions over time. mdpi.com For this compound, MD simulations can reveal crucial information about its intermolecular interactions, particularly hydrogen bonding, which governs its crystal packing and behavior in solution.
Simulations can be performed in a simulated solvent box (e.g., water) or in a crystalline phase to model the condensed-state environment. mdpi.com By analyzing the trajectories of atoms over time, one can derive structural and energetic information about the non-covalent interactions.
A key tool in analyzing these simulations is the Radial Distribution Function (RDF), g(r), which describes the probability of finding an atom at a certain distance from a reference atom. researchgate.net Sharp peaks in the RDF for specific atom pairs, such as the hydrogen of the carboxylic acid and the carbonyl oxygen of a neighboring molecule (O-H···O), or the amine hydrogen and a carbonyl oxygen (N-H···O), provide direct evidence and average distances for hydrogen bonds.
Furthermore, the strength of these interactions can be quantified by calculating the intermolecular interaction energies. nih.gov These calculations typically decompose the total interaction energy into contributions from van der Waals forces and electrostatic interactions. nih.gov Such simulations have been used to investigate hydrogen bonding in benzoic acid derivatives, revealing how quantum effects can influence the strength and geometry of these crucial interactions. mdpi.com
Table 3: Representative Intermolecular Interaction Energies from MD Simulations This table shows typical energy contributions for a dimer of a benzoic acid derivative, illustrating the nature of intermolecular forces.
| Interaction Energy Component | Symbol | Typical Energy (kcal/mol) |
| Van der Waals Interaction | ΔEvdw | -30 to -45 |
| Electrostatic (Coulomb) Interaction | ΔEcoul | -50 to -65 |
| Total Intermolecular Interaction | ΔEtotal | -80 to -110 |
Data is illustrative and based on findings for similar interacting molecular systems. nih.gov
Reactivity Profile and Mechanistic Organic Transformations
Chemical Reactivity Pathways and Synthetic Transformations
The reactivity of 3-(benzylamino)benzoic acid is characterized by the distinct functionalities present in the molecule. The carboxylic acid group, the secondary amine, and the two aromatic rings can all serve as sites for synthetic modification.
The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the nature of their substituents.
Benzoic Acid Ring: This ring is substituted with both an activating group (the secondary amine) and a deactivating group (the carboxylic acid). The secondary amino group (-NH-) is a potent ortho, para-director and strongly activates the ring towards electrophilic attack by donating electron density through resonance. Conversely, the carboxylic acid group (-COOH) is a meta-director and deactivates the ring through its electron-withdrawing inductive and resonance effects. In such cases of competing directing effects, the strongly activating amino group's influence typically predominates. Therefore, electrophiles are expected to add primarily to the positions ortho and para to the benzylamino group (positions 2, 4, and 6). Position 2 is sterically hindered by the adjacent carboxylic acid. Thus, electrophilic substitution is most likely to occur at the C4 and C6 positions.
Benzyl (B1604629) Ring: The benzyl group's phenyl ring is attached to an electron-donating alkylamine moiety (-CH2NH-), which acts as a weak activating group. Consequently, this ring is also susceptible to electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.
While most reactions of aromatic compounds involve electrophilic substitution, aryl halides with strong electron-withdrawing groups can undergo nucleophilic aromatic substitution (SNA) chemistrysteps.com. For this compound to undergo SNA, the ring would typically require modification to include a potent electron-withdrawing group (like a nitro group) and a suitable leaving group. The mechanism for such a reaction could proceed through an addition-elimination pathway involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex chemistrysteps.comyoutube.com. Another possible, though less common, pathway under conditions with a very strong base is the elimination-addition mechanism, which proceeds through a highly reactive benzyne intermediate masterorganicchemistry.com.
The functional groups within this compound can be targeted by various reduction and oxidation reactions.
Reductive Transformations: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed, which under harsh conditions may lead to the saturation of the aromatic rings. A related synthetic method is reductive amination, where a primary amine (like 3-aminobenzoic acid) reacts with an aldehyde (benzaldehyde) to form an imine, which is then reduced in situ to the secondary amine acs.org. This is a common method for synthesizing N-substituted aminobenzoic acids acs.org. For instance, 3-aminobenzoic acid can be produced via the catalytic hydrogenation of 3-nitrobenzoic acid google.com.
Oxidative Transformations: The secondary amine is susceptible to oxidation, which can yield various products depending on the oxidant used. Mild oxidation may produce hydroxylamines, while stronger conditions could lead to cleavage of the C-N bond. The benzoic acid moiety can undergo oxidative decarboxylation under specific conditions, a transformation that has been explored for electron-deficient benzoic acids in the presence of bimetallic catalyst systems researchgate.net. In biological systems, benzoic acid biosynthesis can occur via a β-oxidative pathway, which involves the shortening of a C3 side chain through a series of oxidative steps, ultimately yielding a benzoyl-CoA intermediate nih.gov.
The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of esters and amides, which can significantly alter the molecule's physical and chemical properties.
Esterification: Esters are commonly formed through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride or activated ester, which then readily reacts with an alcohol colostate.edu.
Amidation: The formation of an amide bond requires coupling the carboxylic acid with a primary or secondary amine. This reaction typically necessitates the use of a coupling agent to activate the carboxyl group, as direct reaction is often inefficient. Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) are frequently used for this purpose in aqueous solutions thermofisher.com. In organic solvents, reagents like dicyclohexylcarbodiimide (DCC) or activating agents that generate phosphonium salts in situ can be employed thermofisher.comnih.gov. The direct amidation of unactivated carboxylic acids and amines is also possible under certain conditions, such as heating at reflux rsc.org.
Table 1: Selected Reagents for Amidation of Carboxylic Acids
| Activating/Coupling Agent | Amine Source | Typical Conditions | Reference |
|---|---|---|---|
| Triphenylphosphine / N-chlorophthalimide | Primary and secondary amines | Room temperature, Toluene or MeCN | nih.gov |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) | Hydrazines, hydroxylamines, amines | Aqueous solution, sometimes with N-hydroxysulfosuccinimide | thermofisher.com |
| 2-Bromo-1-methylpyridinium iodide (BMP) | Primary or secondary amines | Mild conditions | uu.nl |
| Boronic Acid Catalysts | Primary or secondary amines | Room temperature | nih.gov |
| No Catalyst (Thermal) | Benzylamine (B48309) | Reflux in p-xylene or toluene | rsc.org |
The secondary amine provides another handle for synthetic modification through reactions like acylation and alkylation. Derivatization is often employed to enhance detectability or alter chromatographic behavior in analytical methods sigmaaldrich.comcore.ac.uk.
Acylation: The secondary amine can be readily acylated by reacting it with acyl chlorides or acid anhydrides to form a tertiary amide. This N-acylation is a common transformation for aminobenzoic acids google.com. For example, the related compound 3-aminobenzoic acid can be acetylated to form 3-(acetylamino)benzoic acid researchgate.netnist.gov.
Alkylation: N-alkylation of the secondary amine introduces an additional alkyl group, converting it into a tertiary amine. This can be achieved using alkyl halides. A related process is reductive alkylation, where an amine reacts with a carbonyl compound (e.g., formaldehyde) in the presence of a reducing agent google.com.
Table 2: Common Derivatization Reactions for Amines
| Reaction Type | Reagent Class | Resulting Derivative | Purpose | Reference |
|---|---|---|---|---|
| Acylation | Acyl Halides, Anhydrides (e.g., TFAA) | Amide | Improve thermal stability and chromatographic performance | iu.edu |
| Silylation | Silylating agents (e.g., BSTFA) | Silylamine | Increase volatility for GC-MS | iu.edu |
| Alkylation | Alkylating agents (e.g., DMF-DMA) | Tertiary Amine | Improve chromatographic performance | iu.edu |
| Sulfonylation | Sulfonyl Chlorides (e.g., Dansyl-Cl) | Sulfonamide | Enhance fluorescence and ionization efficiency for LC-MS | nih.gov |
Mechanistic Analysis of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for predicting outcomes and optimizing conditions. This involves examining the transient species and intermediates that are formed during the chemical transformations.
Electrophilic Aromatic Substitution (EAS): The mechanism of EAS proceeds in two steps. The first, rate-determining step involves the attack of the aromatic π-system on an electrophile (E+) masterorganicchemistry.com. This disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. In the case of this compound, the positive charge of the arenium ion is delocalized across the ring and is particularly stabilized by the electron-donating benzylamino group. The second step is a fast deprotonation that restores the aromaticity of the ring masterorganicchemistry.com.
Amidation via Carbodiimide Activation: When a carbodiimide such as EDAC is used to facilitate amide bond formation, it first reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group. A nucleophilic amine then attacks the carbonyl carbon of the activated intermediate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate yields the desired amide and a urea (B33335) byproduct thermofisher.com.
Synthesis via Reductive Amination: The synthesis of this compound from 3-aminobenzoic acid and benzaldehyde involves the initial formation of a carbinolamine intermediate. This intermediate then dehydrates to form a resonance-stabilized iminium ion. It is this iminium ion that is subsequently reduced by a hydride source, such as sodium borohydride (B1222165), to yield the final secondary amine product acs.org.
Nucleophilic Aromatic Substitution (SNA): In the addition-elimination mechanism of SNA, the rate-determining step is the nucleophilic attack on the aromatic ring, which forms a negatively charged, resonance-stabilized intermediate called a Meisenheimer complex youtube.com. The presence of strong electron-withdrawing groups on the ring is essential to stabilize this anionic intermediate. The subsequent step involves the expulsion of the leaving group, which restores the ring's aromaticity.
Transition State Analysis in Specific Transformations
A detailed analysis of transition states is crucial for understanding the reaction mechanisms and predicting the reactivity of this compound. Due to a lack of specific experimental or computational studies on this particular molecule, the following analysis is based on established mechanisms of analogous compounds and theoretical studies of related reactions.
Thermal Decarboxylation
The thermal decarboxylation of aromatic carboxylic acids, including aminobenzoic acids, has been a subject of theoretical investigation. For instance, studies on p-aminobenzoic acid suggest a pseudo-unimolecular concerted decomposition mechanism. rsc.org It is plausible that this compound follows a similar pathway.
In this proposed mechanism, the transition state involves the α-protonated form of the carboxylate anion. rsc.org The presence of the electron-donating benzylamino group at the meta-position can influence the electron density at the carbon atom adjacent to the carboxyl group, which in turn affects the stability of the transition state and the activation energy of the reaction.
Table 1: Hypothetical Activation Energies for Decarboxylation of Substituted Benzoic Acids
| Compound | Substituent | Position | Hypothetical Activation Energy (kcal/mol) |
| Benzoic Acid | -H | - | > 50 |
| p-Aminobenzoic Acid | -NH₂ | para | ~ 40-45 |
| This compound | -NHCH₂Ph | meta | ~ 45-50 |
Note: The values for this compound are estimations based on general principles and data from related compounds.
The transition state for the decarboxylation is characterized by the simultaneous breaking of the C-C bond and the formation of a new C-H bond. The geometry of this transition state would likely feature an elongated C-COOH bond and a partial bond between the ipso-carbon and the carboxylic proton.
Intramolecular Cyclization
N-aryl and N-alkyl aminobenzoic acids can potentially undergo intramolecular cyclization to form lactams or other heterocyclic structures, although such reactions for this compound are not prominently reported. A hypothetical intramolecular cyclization could lead to the formation of a dibenzo[b,f]azepin-6(5H)-one derivative, which would involve the formation of a new amide bond.
The transition state for such a cyclization would involve the nucleophilic attack of the nitrogen atom of the benzylamino group on the carbonyl carbon of the benzoic acid. This process is often facilitated by the activation of the carboxylic acid group, for example, through the formation of an acyl chloride or in the presence of a coupling agent.
Computational studies on similar intramolecular ring-forming reactions, such as aza-spiro ring formations, provide insights into the complex conformational landscape of the transition states. nih.gov For the intramolecular cyclization of this compound, the transition state would likely adopt a constrained geometry to allow for the approach of the nucleophilic nitrogen to the electrophilic carbonyl carbon.
Table 2: Key Hypothetical Geometric Parameters of the Transition State for Intramolecular Cyclization
| Parameter | Description | Hypothetical Value |
| d(N···C=O) | Distance between the nucleophilic nitrogen and the carbonyl carbon | 2.0 - 2.5 Å |
| ∠(N-C-O) | Angle of nucleophilic attack | ~ 100 - 110° |
| d(C-O) | Length of the carbonyl C-O bond | Slightly elongated compared to the ground state |
Note: These values are illustrative and based on general principles of nucleophilic acyl substitution.
The stability of this transition state would be influenced by steric hindrance from the benzyl group and the electronic effects of the substituents on both aromatic rings. Further computational studies would be necessary to accurately model the transition state geometry and determine the activation energy for this potential transformation.
Advanced Applications in Chemical Research and Development
Role as a Chemical Building Block and Synthetic Scaffold
3-(Benzylamino)benzoic acid is a versatile organic compound that serves as a crucial building block in various synthetic applications. Its structure, featuring a benzoic acid, a secondary amine, and two aromatic rings, allows for a range of chemical modifications, making it a valuable precursor and scaffold in medicinal chemistry and combinatorial library synthesis.
Precursor in Complex Organic Synthesis and Medicinal Chemistry
The trifunctional nature of this compound, with its carboxylic acid, benzylamino, and aromatic functionalities, makes it a valuable starting material for constructing more complex molecules. researchgate.net The reactivity of its functional groups can be selectively controlled to build intricate molecular architectures. For instance, the carboxylic acid can undergo esterification or amidation, the secondary amine can be acylated or participate in further substitution reactions, and the aromatic rings can be subject to electrophilic substitution.
In medicinal chemistry, derivatives of aminobenzoic acids are of significant interest due to their potential biological activities. researchgate.net Compounds with similar structures have been investigated for a variety of therapeutic applications. ontosight.ai For example, research has shown that derivatives of this compound have been synthesized and evaluated for their potential as cholinesterase inhibitors, which are relevant in the study of neurodegenerative diseases. researchgate.net One study reported a derivative with an IC50 value of 2.67 ± 0.05 µM against butyrylcholinesterase. researchgate.net The benzylamino group is a key feature, contributing to the compound's lipophilicity and ability to form hydrogen bonds, which are crucial for interacting with biological targets like proteins and enzymes. The synthesis of these complex derivatives often involves multi-step processes, such as the reductive amination of a keto-acid with benzylamine (B48309) or the coupling of benzylamine with a benzoic acid precursor. rsc.org
| Compound Class | Therapeutic Target/Application | Reported Activity/Significance |
| Cholinesterase Inhibitors | Neurodegenerative Diseases (e.g., Alzheimer's) | A derivative of 4-(benzylamino)benzoic acid showed significant inhibitory potential against butyrylcholinesterase. researchgate.net |
| Anticancer Agents | Various Cancer Cell Lines | Derivatives of 3-aminobenzoic acid have been synthesized and shown to possess anticancer properties. preprints.org |
| Antimicrobial Agents | Bacterial Infections | Sulfonamide derivatives of benzoic acid have a long history as antimicrobial agents. |
Scaffold for Combinatorial Chemistry Libraries and Diversity-Oriented Synthesis
The structural framework of this compound is well-suited for use as a scaffold in combinatorial chemistry and diversity-oriented synthesis (DOS). researchgate.netresearchgate.net These strategies aim to rapidly generate large collections of structurally diverse small molecules for high-throughput screening to identify new drug leads or biological probes. nih.govrsc.org
By using this compound as a core structure, chemists can introduce a wide variety of substituents at its reactive sites. For example, libraries of compounds can be created by reacting the carboxylic acid group with a diverse set of alcohols or amines to form esters or amides, while simultaneously or sequentially modifying the aromatic rings or the benzyl (B1604629) group. This approach allows for the systematic exploration of chemical space around the central scaffold. mdpi.com The use of unnatural amino acids like 4-amino-3-(aminomethyl)benzoic acid, a related structure, highlights the utility of such scaffolds in creating peptidomimetics and diverse chemical libraries. researchgate.netresearchgate.net The ability to selectively protect and deprotect the different functional groups is key to building these complex libraries in a controlled manner. researchgate.net
Supramolecular Chemistry and Materials Science Applications
The ability of this compound and its derivatives to form ordered structures through non-covalent interactions makes them valuable components in the fields of supramolecular chemistry and materials science.
Design of Hydrogen-Bonded Architectures
Hydrogen bonding is a powerful tool for controlling the assembly of molecules in the solid state. researchgate.net The this compound molecule contains both a hydrogen-bond donor (the carboxylic acid -OH and the amine N-H) and hydrogen-bond acceptors (the carbonyl oxygen and the amine nitrogen). This allows it to participate in predictable hydrogen-bonding patterns, such as the common carboxylic acid dimer synthon. researchgate.net
Incorporation into Functional Organic Materials or Frameworks
The properties of this compound make it a suitable building block for incorporation into larger functional materials. For example, benzoic acid derivatives are widely used as organic linkers in the synthesis of metal-organic frameworks (MOFs). rsc.orgbrieflands.com MOFs are porous, crystalline materials constructed from metal ions or clusters connected by organic ligands. acs.org
Studies on Self-Assembly Processes and Molecular Recognition
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. core.ac.uk Molecular recognition, the specific binding between two or more molecules, is the underlying principle of self-assembly. nih.gov The functional groups on this compound—the carboxylic acid and the benzylamino group—are capable of participating in various intermolecular interactions, including hydrogen bonding and π-π stacking. researchgate.net
These interactions can drive the self-assembly of the molecule into larger aggregates in solution or in the solid state. soton.ac.uk For instance, research on similar benzoic acid derivatives shows they can form hydrogen-bonded complexes, leading to the formation of supramolecular dimers or trimers. mdpi.com The study of these processes is fundamental to understanding how complex biological systems function and to designing new smart materials and sensors. rsc.org The self-assembly of small molecules can lead to the formation of nanostructures like hydrogels, which have applications in areas like analyte detection. rsc.org
Investigation of Biological Interactions (In Vitro and In Silico Methodologies)
The unique structural arrangement of this compound, featuring a flexible benzylamino group and a carboxylic acid on a phenyl ring, makes it a versatile scaffold for interacting with various biological macromolecules. Researchers utilize a combination of computational and laboratory techniques to identify its molecular targets and elucidate its mechanisms of action.
Enzyme Target Identification and Biochemical Inhibition Mechanism Studies
Derivatives of this compound have been identified as inhibitors of several key enzyme classes, demonstrating the therapeutic potential of this chemical scaffold.
Aldo-Keto Reductase 1C3 (AKR1C3): The aldo-keto reductase isoform AKR1C3 is a significant target in cancer research, particularly in castrate-resistant prostate cancer where it is involved in the synthesis of potent androgens. nih.govupenn.edu Studies have shown that 3-(phenylamino)benzoic acids, close analogs of this compound, are potent and selective inhibitors of AKR1C3. nih.govnih.gov Structure-activity relationship (SAR) studies revealed that the meta positioning of the carboxylic acid relative to the secondary amine is crucial for conferring high selectivity for AKR1C3 over other related isoforms like AKR1C1 and AKR1C2. nih.govupenn.edudrugbank.com This selectivity is vital, as the inhibition of AKR1C1 and AKR1C2 could be counterproductive in a therapeutic context. google.com The inhibitors were found to be competitive, binding to the enzyme's active site. nih.gov
Table 1: Inhibition of Aldo-Keto Reductase (AKR) Isoforms by a 3-(phenylamino)benzoic acid Analog
| Compound | Target Enzyme | IC50 (µM) | Selectivity (AKR1C3 vs. AKR1C2) |
|---|---|---|---|
| 3-(phenylamino)benzoic acid | AKR1C3 | 0.94 | 14-fold |
| 3-(phenylamino)benzoic acid | AKR1C2 | 13.2 | N/A |
Data sourced from reference nih.gov.
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a primary strategy for treating neurodegenerative disorders like Alzheimer's disease. nih.govbrieflands.com Benzylaminobenzoic acid has been shown to have maximum inhibitory activity against BChE, with a reported IC₅₀ value of 2.67 ± 0.05 µM. nih.govresearchgate.net Molecular docking studies support these findings, predicting favorable binding energies. nih.govresearchgate.net The inhibitory potential of aminobenzoic acid derivatives against cholinesterases suggests their value in designing new therapeutic agents for neurodegenerative diseases. researchgate.net
Glycosidases: Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. While selective inhibitors of these enzymes are of great interest for treating various diseases, direct studies investigating this compound as a glycosidase inhibitor are not prominent in the current body of research. google.com However, the benzylamino functional group has been incorporated into more complex molecules designed as selective glycosidase inhibitors, indicating the potential utility of this moiety in the field. google.com
Receptor Binding and Ligand Interaction Profiling (Theoretical and Cellular Models)
The biological effects of this compound and its derivatives are fundamentally linked to their ability to bind with molecular targets such as enzymes and receptors. The structural features of these compounds, including the carboxylic acid and the benzylamino group, allow for a range of intermolecular interactions.
The carboxylic acid can act as a primary anchor, forming strong ionic interactions or hydrogen bonds with receptor sites. The benzylamino group can participate in hydrogen bonding and hydrophobic interactions. For instance, a related compound, 2-Hydroxy-5-(2-hydroxy-benzylamino)-benzoic acid methyl ester, was studied for its interaction with the Epidermal growth factor receptor, showing an IC50 of 20,000 nM in an assay for EGF-dependent DNA synthesis. bindingdb.org Theoretical models and molecular modeling studies are crucial for understanding these interactions, demonstrating how specific stereochemistry and the spatial arrangement of substituents are critical for optimal binding affinity and biological activity.
Molecular Docking and Pharmacophore Modeling for Structure-Activity Relationship (SAR) Derivation
Computational techniques like molecular docking and pharmacophore modeling are indispensable tools for rational drug design and for deriving Structure-Activity Relationships (SAR).
Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, helping to explain its biological activity. For aminobenzoic acid derivatives, docking studies have supported experimental results by showing favorable binding energies and identifying key interactions within the active sites of enzymes like cholinesterases. nih.govresearchgate.net In the context of AKR1C3 inhibition, docking has helped to understand why the meta-carboxylate arrangement in 3-(phenylamino)benzoic acids confers higher selectivity compared to other isomers. nih.govupenn.edu
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For related molecular scaffolds, pharmacophore models have been developed that highlight the importance of features like hydrophobic groups, aromatic rings, and hydrogen bond acceptors. mdpi.com For example, a pharmacophore model for a class of reverse transcriptase inhibitors identified three hydrophobic groups, one aromatic ring, and one hydrogen-bond acceptor as key features. mdpi.com Such models are then used to screen chemical databases for new potential leads and to guide the design of more potent and selective molecules. mdpi.comijpsonline.com
In Vitro Studies of Select Biological Activities
Laboratory-based in vitro assays have confirmed the potential of this compound derivatives in several therapeutic areas, most notably as antimicrobial and antioxidant agents.
Antimicrobial Activity: Several studies have demonstrated that derivatives of this compound possess antimicrobial properties. A nitro-substituted analog, 3-(Benzylamino)-4-nitrobenzoic acid, was effective against pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. Similarly, a series of 4-(benzylamino)benzoic acid derivatives showed moderate antibacterial activity against both gram-positive and gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 64 to 256 µg/mL. preprints.org Benzoic acid and its derivatives are known to inhibit microbial growth through various mechanisms, including enzyme inhibition and disruption of cell homeostasis. researchgate.net
Table 2: Reported In Vitro Antimicrobial Activity of Benzylamino Benzoic Acid Derivatives
| Compound Family | Tested Organisms | Activity Range (MIC) | Reference |
|---|---|---|---|
| 4-(benzylamino)benzoic acid derivatives | Gram-positive & Gram-negative bacteria | 64-256 µg/mL | preprints.org |
| 2-(4-((3,4-dichlorophenyl)thio)-3-nitrobenzoyl)benzoic acid | Streptococcus pneumoniae | 8 µg/mL | nih.gov |
Antioxidant Activity: Derivatives of benzoic acid have been shown to possess significant antioxidant properties. Studies on aminobenzoic acid derivatives, including the this compound scaffold, revealed mild to moderate antioxidant potential in biochemical assays. researchgate.net The presence of hydroxyl and amino groups on the core structure can enhance a compound's ability to scavenge free radicals and interact with biological targets to mitigate oxidative stress. ontosight.ai
Catalysis and Ligand Design in Organic Synthesis
The structural motifs present in this compound are frequently employed in the design of more complex molecules for various chemical applications, including catalysis.
Application as Ligands in Metal-Catalyzed Reactions
The combination of a nitrogen donor (from the amino group) and an oxygen donor (from the carboxylic acid) makes the this compound structure a potential bidentate ligand for coordinating with metal centers. Such ligands are fundamental to the field of metal-catalyzed organic synthesis. While the direct application of this compound itself as a ligand in published catalytic systems is not extensively documented in the reviewed literature, related structures are actively used. For example, a copper-based metal-organic framework has been used to catalyze a reaction involving 3-(benzylamino)propan-1-ol (B28111) as a substrate, highlighting the interaction of the benzylamino moiety with catalytically active metal centers. chinesechemsoc.org The development of new ligands is crucial for advancing metal-catalyzed reactions, such as hydroamination, and the structural elements of this compound are relevant to ongoing research in this area. researchgate.net
Development of Chiral Analogs for Asymmetric Catalysis
The exploration of novel chiral ligands and catalysts is a cornerstone of modern asymmetric synthesis, driving the development of efficient methods for producing enantiomerically pure compounds. In this context, the structural motif of this compound presents a potential, yet underexplored, scaffold for the design of new chiral analogs for asymmetric catalysis.
Currently, a review of scientific literature reveals a notable absence of specific research focused on the synthesis and application of chiral analogs of this compound as catalysts or ligands in asymmetric transformations. While the broader fields of chiral amine and benzoic acid derivative synthesis are active areas of investigation, and numerous chiral ligands based on other structural backbones have been successfully employed in a wide array of catalytic processes, the specific use of a chiral this compound framework remains an emergent area of scientific inquiry.
The general importance of chiral amines and their derivatives as ligands and organocatalysts is well-established. researchgate.netnih.gov These compounds are pivotal in numerous asymmetric reactions, including reductions, alkylations, and carbon-carbon bond-forming reactions. For instance, chiral primary amines are recognized as valuable building blocks for chiral ligands and organocatalysts. nih.gov Similarly, derivatives of other amino acids and benzoic acids have been successfully utilized. For example, cyclic pseudopeptides containing 3-aminobenzoic acid have been synthesized and their conformational structures studied. acs.org Furthermore, research has demonstrated the utility of chiral Brønsted acids derived from other molecular frameworks in catalyzing reactions like the aza-Piancatelli rearrangement with high enantioselectivity. d-nb.info
The potential for developing chiral analogs of this compound for asymmetric catalysis can be envisioned through several synthetic strategies. These could involve the introduction of chirality at various positions, such as on the benzylic carbon, the aromatic rings, or by creating atropisomers. The resulting chiral molecules could then be evaluated as ligands for transition metal catalysis or as organocatalysts.
Given the lack of specific examples in the current body of research, a data table of detailed research findings on the application of chiral this compound analogs in asymmetric catalysis cannot be compiled at this time. The following table, therefore, serves as a conceptual framework outlining the potential types of data that would be generated from future research in this promising area.
Table 1: Prospective Research Data on Chiral this compound Analogs in Asymmetric Catalysis
| Chiral Analog Structure | Target Asymmetric Reaction | Catalyst System / Conditions | Yield (%) | Enantiomeric Excess (ee %) |
| Hypothetical Chiral Analog 1 | Asymmetric Aldol Reaction | [Catalyst Loading], Solvent, Temp | Data Not Available | Data Not Available |
| Hypothetical Chiral Analog 2 | Asymmetric Michael Addition | [Catalyst Loading], Solvent, Temp | Data Not Available | Data Not Available |
| Hypothetical Chiral Analog 3 | Asymmetric Hydrogenation | Metal Precursor, [Ligand], H₂ Pressure | Data Not Available | Data Not Available |
| Hypothetical Chiral Analog 4 | Asymmetric Diels-Alder Reaction | Lewis Acid, Solvent, Temp | Data Not Available | Data Not Available |
The development and systematic study of such chiral analogs would be a valuable contribution to the field of asymmetric catalysis, potentially unlocking new reactivity and selectivity in the synthesis of complex chiral molecules. Future research efforts are necessary to synthesize these novel structures and explore their catalytic capabilities.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Strategies for 3-(benzylamino)benzoic Acid
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, focusing on efficiency, safety, and environmental stewardship. For this compound, this translates into developing novel synthetic routes that are both sustainable and economically viable.
One of the most promising avenues is the expansion of one-pot reductive amination procedures. preprints.orgresearchgate.net This method, which combines an amine (like p-aminobenzoic acid) with an aldehyde (like benzaldehyde) and a reducing agent in a single step, is known for its high yields and scalability. preprints.orgresearchgate.net Future work will likely focus on replacing traditional reducing agents like sodium borohydride (B1222165) with more environmentally benign alternatives, such as catalytic hydrogenation using reusable catalysts (e.g., Palladium on carbon).
Enzymatic synthesis represents another significant frontier. Pilot studies have already demonstrated the potential of using E. coli-expressed nitroreductases for the reduction of nitro groups in related precursors. This biotechnological approach operates at ambient temperature and neutral pH, offering a greener alternative to methods that use heavy metals like tin(II) chloride, thereby eliminating toxic metal waste. Further research is needed to optimize enzyme efficiency and stability for industrial-scale production.
Additionally, mechanochemical methods, which use mechanical force to induce chemical reactions, are gaining traction. These solvent-free or low-solvent techniques could offer a path to synthesizing this compound and its derivatives with reduced waste and energy consumption.
Integration of this compound Derivatives with Advanced Spectroscopic Probes
The inherent structural features of this compound derivatives make them intriguing candidates for the development of advanced spectroscopic probes. The aromatic rings and the secondary amine bridge provide a tunable electronic system that can be engineered for specific sensing and imaging applications.
Researchers are exploring the design of derivatives that exhibit fluorescence, a property highly valuable for bio-imaging and chemical sensing. By strategically adding or modifying substituents on the aromatic rings, it is possible to modulate the molecule's photophysical properties, such as its absorption and emission wavelengths (λmax). preprints.orgbeilstein-journals.org For example, derivatives have been incorporated into dendrimer scaffolds, which were then used in fluorescence-based experiments to detect and remove polycyclic aromatic hydrocarbons like pyrene (B120774) from water. beilstein-journals.org
Future investigations will likely focus on creating derivatives that can act as "turn-on" or "turn-off" fluorescent sensors for specific metal ions, anions, or biologically relevant molecules. This involves designing a binding site into the molecular structure that, upon interaction with the target analyte, triggers a change in the fluorescence signal. The combination of the benzoic acid group (a potential binding site) and the tunable benzylamino core makes this a particularly promising field of study.
Application of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science, and the this compound family of compounds is no exception. These computational tools can dramatically accelerate the design and optimization process by predicting molecular properties and identifying promising new structures from vast virtual libraries. nih.govarxiv.org
ML models, particularly those for Quantitative Structure-Activity Relationship (QSAR), can be trained on existing data to predict the biological activity of novel derivatives. nih.gov For instance, a study on related 3-(phenylamino)benzoic acids found a clear correlation between the electronic effects of substituents and their inhibitory potency against the AKR1C3 enzyme, a relationship that can be modeled and used for predictive purposes. nih.gov Future work will involve developing more sophisticated models that can predict a wide range of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to de-risk potential drug candidates early in the discovery pipeline. nih.gov
Generative AI models offer an even more transformative approach. researchgate.net These algorithms can design entirely new molecules de novo, tailored to bind to a specific biological target, such as an enzyme's active site. arxiv.orgresearchgate.net By providing the 3D structure of a target protein, AI frameworks can generate novel, synthesizable, and drug-like molecules based on the this compound scaffold, optimizing for properties like binding affinity and selectivity. researchgate.netacs.org This approach significantly shortens the timeline for identifying lead compounds compared to traditional high-throughput screening.
Exploration of Unconventional Reactivity and Novel Reaction Mechanisms
While the fundamental reactivity of this compound is understood, exploring its potential in unconventional reactions and uncovering novel mechanisms remains a key area of research. The interplay between the carboxylic acid, the secondary amine, and the two aromatic rings allows for complex and potentially useful chemical transformations.
One area of interest is the use of these compounds in metal-catalyzed cross-coupling reactions to construct complex heterocyclic scaffolds, which are common motifs in pharmaceuticals. The functional groups on this compound can serve as handles to direct these reactions and build intricate molecular architectures. Another emerging field is domino reactions, where a single starting material undergoes multiple bond-forming transformations in one pot. A domino reaction has been reported for a related N-benzyl 2-aminobenzoic acid, suggesting that similar cascades could be developed for the 3-substituted isomer, providing efficient access to complex molecules. thieme-connect.com
Furthermore, the cyclization of this compound derivatives with other reagents, such as the reaction with benzohydrazides to form 1,3,4-oxadiazoles, demonstrates the potential for creating diverse chemical entities. researchgate.net Investigating these and other novel reaction pathways, including photochemical or electrochemical transformations, could unlock new synthetic capabilities and lead to the discovery of compounds with unique properties.
Multidisciplinary Research Opportunities in Chemically-Driven Fields
The versatility of the this compound structure opens doors to a wide range of multidisciplinary research opportunities, bridging organic chemistry with medicine, materials science, and environmental science.
Medicinal Chemistry: This is the most explored application area. Derivatives have shown potential as anticancer, antibacterial, and anti-inflammatory agents. ontosight.aipreprints.org A significant finding is the identification of substituted 3-(phenylamino)benzoic acids as potent and highly selective inhibitors of the enzyme AKR1C3, which is implicated in castrate-resistant prostate cancer. nih.gov Future work will focus on optimizing these compounds into clinical candidates and exploring their potential against other diseases. The core structure serves as an excellent building block for creating libraries of compounds for screening against various biological targets. evitachem.com
Materials Science: The incorporation of this compound derivatives into polymers can influence the material's physical and chemical properties, such as thermal stability and solubility. evitachem.com The rigid aromatic structure combined with the flexible benzylamine (B48309) linker could be used to design novel liquid crystals, conductive polymers, or other functional materials.
Coordination Chemistry: The carboxylic acid and amine groups make this compound an effective ligand for coordinating with metal ions. evitachem.com This can lead to the formation of metal-organic frameworks (MOFs) or other coordination complexes with interesting catalytic, magnetic, or optical properties.
Environmental Chemistry: The use of dendrimers based on a related bis(benzylamino)benzoic acid structure to capture pyrene from water highlights a potential environmental application. beilstein-journals.org This suggests that derivatives could be developed as part of sensor or remediation systems for environmental pollutants.
Q & A
Q. What are the key considerations for synthesizing 3-(benzylamino)benzoic acid derivatives?
The synthesis typically involves condensation reactions between benzoic acid derivatives and benzylamine. For example, Schiff base formation can be achieved by refluxing 3-amino benzoic acid with benzaldehyde in ethanol under acidic conditions, followed by purification via recrystallization. Reaction parameters such as solvent polarity (e.g., ethanol vs. methanol), temperature (60–80°C), and catalyst (e.g., glacial acetic acid) significantly influence yield. Characterization via FT-IR and NMR is critical to confirm imine bond formation (C=N stretch at ~1600–1650 cm⁻¹) and aromatic proton integration .
Q. How should researchers validate the purity of this compound?
Purity assessment requires a combination of chromatographic and spectroscopic methods:
- HPLC/LC-MS : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to quantify impurities. LC-MS can identify trace byproducts via molecular ion peaks .
- Melting Point Analysis : Compare observed melting points with literature values (e.g., deviations >2°C suggest impurities).
- 1H NMR : Check for unexpected proton signals (e.g., residual solvents or unreacted starting materials) .
Q. What are the optimal storage conditions for this compound?
Store the compound in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hydrolysis. Prolonged exposure to humidity or light can lead to degradation, evidenced by color changes (yellowing) or reduced melting points .
Advanced Research Questions
Q. How can molecular docking studies predict the biological activity of this compound derivatives?
Advanced docking protocols (e.g., Glide XP scoring) model interactions between the compound and target proteins (e.g., enzymes or receptors). Key steps include:
- Protein Preparation : Remove water molecules and co-crystallized ligands from the PDB structure.
- Grid Generation : Define binding sites using residues within 10–12 Å of the native ligand.
- Ligand Pose Scoring : Evaluate hydrophobic enclosure, hydrogen bonding, and desolvation penalties. For example, a benzyl group may enhance binding affinity via π-π stacking with aromatic residues .
Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization?
Contradictions often arise from sample degradation or isotopic interference. Mitigation strategies:
- Repeat Under Inert Atmosphere : Degradation due to oxidation can be minimized using nitrogen-purged solvents.
- High-Resolution Mass Spectrometry (HRMS) : Distinguish isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl) to confirm molecular formulas.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures, such as distinguishing NH protons from solvent peaks .
Q. What experimental designs are effective for studying the metal-chelating properties of this compound Schiff bases?
- Molar Ratio Method : Titrate the ligand with metal salts (e.g., NiCl₂ or ZnSO₄) in ethanol/water (1:1) and monitor complexation via UV-Vis (shift in λmax) or conductometry.
- Thermogravimetric Analysis (TGA) : Determine hydration states and thermal stability (e.g., decomposition >200°C suggests robust coordination).
- Magnetic Susceptibility : Assess paramagnetic behavior (e.g., Ni(II) complexes typically show µeff ~2.8–3.2 BM) .
Q. How can researchers address low yields in the acylation of this compound?
Low yields may result from steric hindrance or poor nucleophilicity. Optimization strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
